molecular formula C15H16ClFN2O3 B14457134 1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil CAS No. 67473-59-0

1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil

Cat. No.: B14457134
CAS No.: 67473-59-0
M. Wt: 326.75 g/mol
InChI Key: BBERNCTZQYWDPI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil is a chemical compound that belongs to the class of uracil derivatives It is characterized by the presence of a chloro group, a butoxy group, and a fluorine atom attached to the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and 3-chloro-4-butoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the compound is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and butoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.

    Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and uracil derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions include various substituted uracil derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. Additionally, it may interact with DNA and RNA, affecting their synthesis and function. The exact pathways and molecular targets involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar uracil structure but lacking the chloro and butoxy groups.

    1-(3-Chloro-4-methoxybenzyl)-5-fluorouracil: A related compound with a methoxy group instead of a butoxy group.

    1-(3-Chloro-4-ethoxybenzyl)-5-fluorouracil: Another similar compound with an ethoxy group.

Uniqueness

1-(3-Chloro-4-butoxybenzyl)-5-fluorouracil is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

67473-59-0

Molecular Formula

C15H16ClFN2O3

Molecular Weight

326.75 g/mol

IUPAC Name

1-[(4-butoxy-3-chlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C15H16ClFN2O3/c1-2-3-6-22-13-5-4-10(7-11(13)16)8-19-9-12(17)14(20)18-15(19)21/h4-5,7,9H,2-3,6,8H2,1H3,(H,18,20,21)

InChI Key

BBERNCTZQYWDPI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl

Origin of Product

United States

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